Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
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Overview
Description
Methyl dodonate A is a natural product that belongs to the class of diterpenoids. It is derived from the plant Dodonaea viscosa and is known for its unique clerodane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl dodonate A typically involves the extraction of the compound from the leaves of Dodonaea viscosa. The extraction process includes hydrodistillation followed by purification using liquid chromatography . The compound can also be synthesized through chemical reactions involving the modification of clerodane diterpenoids.
Industrial Production Methods: Industrial production of methyl dodonate A is primarily focused on the extraction from natural sources. The leaves of Dodonaea viscosa are harvested, and the compound is extracted using solvents such as chloroform, dichloromethane, and ethyl acetate . The extracted compound is then purified to achieve the desired purity levels for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl dodonate A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
Methyl dodonate A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of diterpenoids.
Mechanism of Action
The mechanism of action of methyl dodonate A involves its interaction with various molecular targets and pathways. The compound is known to modulate specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.
Comparison with Similar Compounds
Methyl dodonate A is unique due to its modified clerodane skeleton. Similar compounds include:
Methyl dodovisate A: Another diterpenoid with a similar structure but different functional groups.
Methyl iso-dodovisate A: A closely related compound with slight variations in its molecular structure.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of methyl dodonate A.
Properties
IUPAC Name |
methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-14-4-9-20-13-21(20,18(23)24-3)10-6-16(22)17(20)19(14,2)8-5-15-7-11-25-12-15/h6-7,10-12,14,16-17,22H,4-5,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHNYOMQXSRPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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